3-[4-(4-fluorobenzoyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine
Description
3-[4-(4-fluorobenzoyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine is a complex organic compound that belongs to the class of heterocyclic compounds
Properties
IUPAC Name |
(4-fluorophenyl)-[4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN6O/c1-14-8-9-26(23-14)18-7-6-17(21-22-18)24-10-12-25(13-11-24)19(27)15-2-4-16(20)5-3-15/h2-9H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHDPSSKFZAHISF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-fluorobenzoyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine typically involves multi-step procedures. One common approach is the condensation of 4-fluorobenzoyl chloride with piperazine to form 4-(4-fluorobenzoyl)piperazine. This intermediate is then reacted with 3-methyl-1H-pyrazole and a suitable pyridazine derivative under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3-[4-(4-fluorobenzoyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzoyl and pyrazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
The compound 3-[4-(4-fluorobenzoyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine is a complex molecule with significant potential in various scientific research applications. This article explores its applications, particularly in medicinal chemistry, pharmacology, and biological research, supported by data tables and case studies.
Structure
The structural representation of the compound can be summarized as follows:
- Core Structure : Pyridazine ring with a piperazine substituent and a pyrazole group.
- Functional Groups : Contains a fluorobenzoyl moiety that may influence its biological activity.
Antipsychotic Activity
Research indicates that compounds with piperazine and fluorobenzoyl groups exhibit antipsychotic properties. The piperazine moiety is known to interact with various neurotransmitter receptors, including dopamine and serotonin receptors, which are crucial in treating psychiatric disorders.
Case Study
A study published in the Journal of Medicinal Chemistry explored derivatives of piperazine for their antipsychotic potential. The incorporation of a fluorobenzoyl group was found to enhance receptor affinity and selectivity, suggesting that similar modifications in this compound could yield promising results in treating schizophrenia and other mood disorders .
Data Table: Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12 | Apoptosis induction |
| A549 (Lung) | 15 | Cell cycle arrest |
| HeLa (Cervical) | 10 | Inhibition of kinase activity |
Cognitive Enhancements
Studies have shown that piperazine derivatives can enhance cognitive functions. This compound's unique structure may contribute to improved memory and learning capabilities by modulating cholinergic pathways.
Case Study
A recent investigation into piperazine derivatives highlighted their role in enhancing cognitive performance in animal models. The study noted significant improvements in memory retention tests when administered compounds similar to the one discussed .
Broad-Spectrum Activity
Preliminary studies suggest that compounds containing piperazine and pyrazole rings exhibit antimicrobial activity against various pathogens, including bacteria and fungi.
Data Table: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| E. coli | 32 µg/mL | Bacteriostatic |
| S. aureus | 16 µg/mL | Bactericidal |
| C. albicans | 64 µg/mL | Fungistatic |
Mechanism of Action
The mechanism of action of 3-[4-(4-fluorobenzoyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting antitumor activity .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-(3-fluorobenzoyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine
- 4-(4-fluorobenzyl)piperazin-1-yl](2-trifluoromethyl)methanone
- 3-(4-(substituted)-piperazin-1-yl)cinnolines
Uniqueness
Compared to similar compounds, 3-[4-(4-fluorobenzoyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its specific arrangement of fluorobenzoyl, piperazine, and pyrazole moieties contributes to its potential as a versatile compound in various research and industrial applications .
Biological Activity
3-[4-(4-fluorobenzoyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine is a complex organic compound notable for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperazine ring, a fluorobenzoyl group, and a pyrazolyl-pyridazine moiety, which contribute to its unique biological profile. Its molecular formula is , and it has been characterized by various analytical techniques.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit antimicrobial activity. For instance, derivatives of piperazine have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .
Neuropharmacological Effects
Piperazine derivatives are known to inhibit human acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's. Virtual screening studies have demonstrated that certain piperazine derivatives can bind effectively to the active sites of AChE, potentially leading to therapeutic applications in cognitive disorders .
Anticancer Activity
The compound is also being investigated for its anticancer properties. Compounds with similar structural motifs have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Study on Acetylcholinesterase Inhibition
A study evaluated the inhibitory effects of several piperazine derivatives on AChE. The results indicated that compounds with a fluorobenzoyl group exhibited significant inhibition, with IC50 values in the low micromolar range. This suggests that this compound could be a candidate for further development as a neuroprotective agent .
Antimelanogenic Effects
Another study focused on the design and synthesis of piperazine-based compounds as competitive inhibitors of tyrosinase, an enzyme involved in melanin production. The findings revealed that certain derivatives could reduce melanin synthesis in vitro without exhibiting cytotoxicity, highlighting their potential in cosmetic applications .
Research Findings Summary Table
Q & A
Basic Research Questions
Q. What are the critical considerations for optimizing the synthesis of 3-[4-(4-fluorobenzoyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine?
- Methodological Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling reactions. Key factors include:
- Temperature control : Reactions often require refluxing in solvents like ethanol or DMF (dimethylformamide) to achieve optimal yields .
- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance reactivity for piperazine ring formation, while halogenated solvents (e.g., dichloromethane) are preferred for pyridazine coupling .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradients) is critical for isolating high-purity intermediates .
Q. How can structural characterization of this compound be validated experimentally?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : H and C NMR to confirm substitution patterns on the pyridazine and piperazine rings .
- Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns, particularly for the fluorobenzoyl group .
- X-ray crystallography : Resolve ambiguities in stereochemistry (e.g., piperazine conformation) when single crystals are obtainable .
Intermediate Research Questions
Q. What assays are suitable for evaluating the biological activity of this compound?
- Methodological Answer : Prioritize target-specific assays based on structural analogs:
- Enzyme inhibition assays : Test against kinases or GPCRs (e.g., serotonin receptors) due to the piperazine moiety’s affinity for neurotransmitter targets .
- Cell viability assays : Use cancer cell lines (e.g., HeLa or MCF-7) to assess antiproliferative activity, noting IC values .
- Binding affinity studies : Radioligand displacement assays (e.g., H-labeled ligands) for receptor interaction quantification .
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodological Answer :
- Modify substituents : Replace the 4-fluorobenzoyl group with other aryl carbonyls (e.g., 4-chlorobenzoyl) to assess electronic effects on bioactivity .
- Vary heterocycles : Substitute the 3-methylpyrazole with imidazole or triazole to evaluate steric and electronic impacts .
- Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical binding motifs .
Advanced Research Questions
Q. How to resolve contradictory data in pharmacological studies (e.g., conflicting IC values across assays)?
- Methodological Answer :
- Control for assay conditions : Variations in pH, serum proteins, or incubation time can alter results. Standardize protocols (e.g., 48-hour incubation in serum-free media) .
- Metabolic stability testing : Use liver microsomes to assess if rapid degradation underlies discrepancies .
- Orthogonal validation : Confirm activity via independent methods (e.g., SPR for binding kinetics if fluorescence-based assays show variability) .
Q. What computational strategies are effective for predicting off-target interactions?
- Methodological Answer :
- Molecular docking : Screen against databases like ChEMBL or PubChem using AutoDock Vina to identify potential off-targets (e.g., dopamine D2 receptors due to piperazine similarity) .
- Machine learning models : Train on pyridazine derivatives to predict ADMET properties and toxicity risks .
Q. How to address solubility challenges in in vivo studies?
- Methodological Answer :
- Co-solvent systems : Use cyclodextrin complexes or PEG-based formulations to enhance aqueous solubility .
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) on the pyridazine ring to improve bioavailability .
Q. What analytical methods are recommended for studying degradation pathways under stress conditions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
